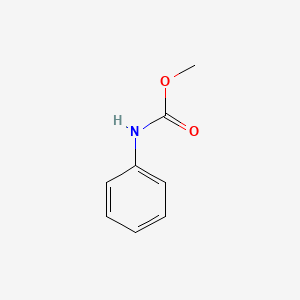

METHYL N-PHENYLCARBAMATE

Description

Methyl N-phenylcarbamate (CAS 1943-79-9), also known as phenyl methylcarbamate or methyl-carbamic acid phenyl ester, is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It belongs to the carbamate family, characterized by a carbonyl group bonded to an amine. This compound is structurally defined by a phenyl group attached to the nitrogen atom of the carbamate moiety and a methyl ester group. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Properties

IUPAC Name |

methyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUPODHENSJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180674 | |

| Record name | Methyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2603-10-3 | |

| Record name | Carbamic acid, N-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2603-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002603103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3L1HPI8NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Process Optimization and Scalability

Key parameters include reaction temperature (65–85°C) and hydrazine hydrate dosing rate (1.5–3 h). Ethanol-water mixtures (1:1) as solvents balance reactivity and extraction efficiency, achieving yields up to 79.8%. Pilot-scale trials confirmed consistent performance, with product purity exceeding 98% after recrystallization.

Carbon Dioxide Utilization Route

Emerging strategies leverage CO₂ as a carbonyl source, circumventing toxic reagents. Fan et al. reported CeO₂-catalyzed MPC synthesis from CO₂, aniline, and methanol, with n-butyllithium enhancing CO₂ activation. The reaction proceeds via carbamic acid formation, followed by methylation, achieving 76% yield at 120°C and 3 MPa CO₂ pressure.

Mechanistic Insights

In situ FT-IR studies identified surface-bound Ce–O–CO₂ intermediates, which react with aniline to form phenylcarbamic acid. Subsequent esterification with methanol yields MPC, with n-butyllithium facilitating methoxide generation. This route aligns with circular economy goals but requires energy-intensive conditions, necessitating catalyst innovation for broader adoption.

Reaction Mechanisms and Pathways

The one-pot synthesis from aniline, urea, and methanol involves multiple intermediates, as elucidated by Wang et al.. Competing pathways include:

- DMC-mediated route : Urea reacts with methanol to form DMC, which undergoes aminolysis.

- Methyl carbamate pathway : Urea methylates to methyl carbamate, reacting with aniline.

GC-MS and HPLC analyses confirmed DMC as the dominant intermediate, with trace methyl carbamate formation under basic conditions. Kinetic modeling revealed rate-limiting steps in urea decomposition, guiding catalyst design for selective DMC generation.

Comparative Analysis of Synthesis Methods

Table 2: Key Metrics of MPC Synthesis Routes

The DMC aminolysis route offers high efficiency but requires DMC synthesis infrastructure. CO₂-based methods, while sustainable, face scalability challenges due to high-pressure operation. One-pot syntheses strike a balance between yield and process simplicity, making them favorable for industrial deployment.

Chemical Reactions Analysis

Types of Reactions: METHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenyl isocyanate and methanol.

Reduction: It can be reduced to form aniline and methanol.

Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can react with methyl phenylcarbamate under mild conditions.

Major Products Formed:

Oxidation: Phenyl isocyanate and methanol.

Reduction: Aniline and methanol.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-phenylcarbamate (MPC) is a chemical compound with significant applications in various scientific and industrial fields. It is primarily used as an intermediate in the synthesis of other important products, and its unique chemical properties make it valuable in both medicinal chemistry and material science .

Synthesis and Production

MPC can be synthesized through several methods, including the aminolysis of dimethyl carbonate (DMC) . This process involves the reaction of aniline with DMC, often using a catalyst to enhance selectivity and yield .

Catalytic Aminolysis:

- Heterogeneous Catalysts: Mixed oxides containing zinc, aluminum, and cerium have proven effective as recoverable heterogeneous catalysts for MPC synthesis via DMC aminolysis . A 2.5% cerium content in the mixed oxide yields high aniline conversion (95.8%), MPC selectivity (81.6%), and MPC yield (78.2%) .

- Palladium Catalysts: Palladium catalysts, particularly Xphos Pd G2, facilitate the synthesis of methyl N-phenyl carbamate derivatives through the intermolecular amidation of aryl chlorides under mild conditions. This method demonstrates good chemoselectivity and functional group compatibility, accommodating a diverse array of moieties, including sensitive groups .

Applications in Material Science

MPC serves as a crucial intermediate in the production of methylene diphenyl diisocyanate (MDI), a key component in polyurethane production .

Polyurethane Production:

- MDI is synthesized from MPC and is used in the manufacture of polyurethane foams, elastomers, and coatings . The green synthesis of MDI utilizes MPC as a feedstock, highlighting its importance in environmentally friendly industrial processes .

- Cellulose Carbamates: MPC is also used in the synthesis of cellulose carbamates, which have applications in various materials . The reaction of cellulose with this compound results in cellulose materials with varying degrees of substitution, depending on reaction conditions such as temperature and reagent concentration .

Properties of Cellulose Carbamates:

- Solubility: Cellulose N-phenyl carbamates with a degree of substitution (DS) of 0.51 and 0.65 are soluble in DMSO, with the latter also soluble in DMA. Lower DS carbamates (0.02–0.08) are somewhat soluble in 2 M NaOH solution .

- Reactivity: The reactivity order of carbamate reagents is alkyl–OCONH–alkyl < alkyl–OCONH–aryl < aryl–OCONH–alkyl < aryl–OCONH–aryl, influencing the synthesis of targeted cellulose carbamate materials .

Applications in Medicinal Chemistry

The facile construction of aryl C–N bonds using palladium-catalyzed methodologies is paramount in medicinal chemistry, where this compound derivatives play a significant role .

Building Blocks for Bioactive Molecules:

- Methyl N-phenylcarbamates can be used as building blocks for synthesizing various bioactive molecules and pharmaceutical intermediates .

- The amidation reaction, catalyzed by Xphos Pd G2, exhibits remarkable efficacy, allowing precise targeting of desired C–N bond formations while maintaining the integrity of other functional groups .

Catalysis

MPC is involved in catalytic processes, particularly in the synthesis of N-methylaryl carbamates .

Zinc-Based Catalysts:

- Zinc-based composite catalysts are used in synthesizing N-methylaryl carbamates from aromatic amines and dimethyl carbonate .

- While zinc acetate supported on materials like SiO2, MgO, and HZSM-5 has been explored, the transformation of zinc acetate into unusable zinc oxide remains a challenge .

Data Table: Synthesis Methods and Conditions

| Synthesis Method | Catalyst/Reagent | Conditions | Key Observations |

|---|---|---|---|

| DMC Aminolysis | Zn/Al/Ce mixed oxides | Varied cerium content, optimized for high conversion | 2.5% Cerium yields 95.8% aniline conversion, 81.6% MPC selectivity, and 78.2% MPC yield |

| Intermolecular Amidation | Xphos Pd G2 | Mild conditions, aryl chlorides | Good chemoselectivity, functional group compatibility |

| Cellulose Carbamoylation | This compound | SB-IL [mTBNH][OAc], 80°C for aromatic, 120°C for aliphatic | Degree of substitution varies with reagent amount, temperature, and reaction time |

Mechanism of Action

The mechanism of action of methyl phenylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates exhibit diverse properties depending on substituents. Below is a detailed comparison of methyl N-phenylcarbamate with its analogs:

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties

Key Observations :

- Electron-donating groups (e.g., p-OCH₃ in Methyl N-(p-methoxyphenyl)carbamate) increase solubility in polar solvents compared to the parent compound .

- Halogenation (e.g., chlorine in benzofuran derivatives) enhances lipophilicity and bioactivity, making such derivatives potent insecticides .

- Reactive derivatives like N-methyl-N-phenylcarbamoyl chloride are pivotal in synthesizing urethane polymers but require careful handling due to their reactivity .

Key Findings :

- This compound undergoes enzymatic hydrolysis in vivo, producing phenylurea derivatives, which may limit its persistence in biological systems .

- Substituents on the phenyl ring (e.g., halogens, methoxy groups) alter metabolic pathways. For example, chloro-substituted derivatives show prolonged insecticidal activity due to slower degradation .

- Meprobamate , a dicarbamate, demonstrates how branching (e.g., 2-propyl groups) shifts activity from insecticidal to central nervous system modulation .

Key Notes :

Biological Activity

Methyl N-phenylcarbamate (MPC) is a carbamate derivative that has garnered attention for its potential biological activities, particularly as a cholinesterase inhibitor. This article aims to provide a comprehensive overview of the biological activity of MPC, including its synthesis, mechanisms of action, and relevant case studies.

MPC is synthesized through various methods, primarily involving the reaction of aniline with methyl formate or phenylchloroformate. Recent studies have highlighted green synthesis approaches, such as using Zn/Al/Ce mixed oxides as catalysts for the aminolysis of dimethyl carbonate (DMC) to produce MPC with high selectivity and yield .

Cholinesterase Inhibition

One of the most significant biological activities of MPC is its ability to inhibit cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism of Action : MPC acts by binding to the active site of ChEs, preventing the breakdown of acetylcholine, which leads to increased levels of this neurotransmitter in synaptic clefts. This mechanism is particularly relevant in therapeutic strategies aimed at enhancing cholinergic transmission in neurodegenerative conditions .

- Inhibition Potency : Studies have shown that MPC exhibits significant inhibitory activity against both AChE and BChE. For instance, one study reported that several N-methyl-N-phenyl carbamates had IC50 values lower than 19.95 µM against BChE, indicating strong inhibition comparable to established drugs like rivastigmine .

Selectivity Index

The selectivity index (SI) is an important parameter that indicates the preference of a compound for inhibiting one enzyme over another. MPC derivatives have demonstrated favorable SI values, suggesting their potential for selective therapeutic applications. For example, certain derivatives showed SI values exceeding 10 against BChE, indicating a promising safety profile .

Case Study 1: Inhibition Profile

In a comparative study involving various carbamate derivatives, MPC was found to be one of the most potent inhibitors against AChE and BChE. The study utilized enzyme assays to measure inhibition potency and revealed that MPC derivatives exhibited greater activity than traditional inhibitors like galantamine .

| Compound | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index |

|---|---|---|---|

| MPC | 6 | 19.95 | 3.32 |

| Rivastigmine | 89.7 | >100 | <1 |

| Galantamine | 25 | 30 | 0.83 |

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on N-methyl-N-phenyl carbamate indicated that while it possesses significant biological activity, it also exhibits cytotoxic effects at higher concentrations. The study emphasized the need for careful dosage regulation when considering MPC for therapeutic use .

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing methyl N-phenylcarbamate with high purity?

- Answer: Synthesis typically involves reacting phenyl isocyanate with methanol under anhydrous conditions. Critical parameters include stoichiometric control (e.g., 1:1.2 molar ratio of phenyl isocyanate to methanol), use of coupling agents like EDCl or DCC to minimize side reactions, and inert atmosphere (N₂/Ar) to prevent hydrolysis . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential. Purity validation requires ¹H/¹³C NMR (e.g., δ 3.6 ppm for methyl carbamate protons) and HPLC (≥98% purity threshold) .

Q. How can researchers reliably characterize this compound’s structural and thermal properties?

- Answer: Combine spectroscopic and thermal analysis:

- FT-IR: Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹).

- DSC/TGA: Assess thermal stability (decomposition onset ~180°C) and melting point (literature range: 78–82°C).

- XRD: Crystallinity analysis for polymorph identification.

Discrepancies in reported data (e.g., melting point variations) may arise from solvent residues or polymorphic forms, necessitating multi-technique validation .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Data Harmonization: Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).

- Confounding Factors: Control for impurities (e.g., residual solvents, isomers) via batch-specific HPLC profiles .

- Experimental Replication: Reproduce key findings under identical conditions (e.g., pH 7.4 buffer, 37°C).

Example: Discrepancies in acetylcholinesterase inhibition (e.g., 10–50 µM IC₅₀) may stem from enzyme source variations (human vs. electric eel) .

Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?

- Answer: Conduct accelerated stability studies:

- Hydrolytic Stability: Incubate in buffers (pH 2–12) at 40°C; monitor degradation via LC-MS (half-life calculations).

- Photolytic Stability: Use UV chambers (λ = 254–365 nm) to identify photodegradants (e.g., phenylurea derivatives).

- Oxidative Stress: Expose to H₂O₂/Fe²+ systems to assess radical-mediated breakdown.

Data interpretation should reference NIST’s degradation pathway models .

Q. How can computational methods enhance understanding of this compound’s reactivity in catalytic systems?

- Answer: Combine DFT calculations and experimental validation:

- DFT: Optimize geometry (B3LYP/6-31G*) to identify reactive sites (e.g., carbamate carbonyl’s electrophilicity).

- MD Simulations: Model solvent interactions (e.g., acetonitrile vs. water) to predict solubility trends.

- Catalytic Screening: Test DFT-predicted reactivities in cross-coupling reactions (e.g., Pd-catalyzed arylations).

Cross-validate with spectroscopic kinetics (e.g., in situ IR for intermediate detection) .

Q. What methodologies resolve ambiguities in this compound’s environmental fate studies?

- Answer: Deploy microcosm experiments and advanced analytics:

- Soil/Water Microcosms: Simulate aerobic/anaerobic conditions; quantify half-lives via GC-MS.

- Isotopic Labeling: Use ¹⁴C-labeled carbamate to track mineralization (CO₂ evolution).

- QSAR Modeling: Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) from logP and pKa data .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.